4-(Dimethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone 4-(Dimethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
Brand Name: Vulcanchem
CAS No.: 624724-92-1
VCID: VC16155569
InChI: InChI=1S/C19H22N6OS/c1-4-26-17-11-7-15(8-12-17)18-21-22-19(27)25(18)23-20-13-14-5-9-16(10-6-14)24(2)3/h5-13,23H,4H2,1-3H3,(H,22,27)/b20-13+
SMILES:
Molecular Formula: C19H22N6OS
Molecular Weight: 382.5 g/mol

4-(Dimethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone

CAS No.: 624724-92-1

Cat. No.: VC16155569

Molecular Formula: C19H22N6OS

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

4-(Dimethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone - 624724-92-1

Specification

CAS No. 624724-92-1
Molecular Formula C19H22N6OS
Molecular Weight 382.5 g/mol
IUPAC Name 4-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C19H22N6OS/c1-4-26-17-11-7-15(8-12-17)18-21-22-19(27)25(18)23-20-13-14-5-9-16(10-6-14)24(2)3/h5-13,23H,4H2,1-3H3,(H,22,27)/b20-13+
Standard InChI Key FPAVIGJNSUKEHY-DEDYPNTBSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=C(C=C3)N(C)C
Canonical SMILES CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=C(C=C3)N(C)C

Introduction

4-(Dimethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a complex organic compound that combines elements from different chemical classes. It features a benzaldehyde moiety with a dimethylamino group, contributing to its reactivity and potential applications in medicinal chemistry. The structure includes a hydrazone linkage, which is significant for biological activities.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process, requiring specific conditions such as controlled temperature and pH to optimize yields. Solvents like ethanol or methanol are commonly used for dissolving reactants and facilitating reactions.

Synthesis Steps

  • Preparation of Reactants: The synthesis begins with the preparation of the necessary reactants, including 4-(dimethylamino)benzaldehyde and the appropriate triazole derivative.

  • Hydrazone Formation: The hydrazone linkage is formed through a condensation reaction between the aldehyde and the hydrazine derivative.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Reactivity

The compound can undergo various chemical reactions due to its functional groups, including the hydrazone linkage and the sulfanyl group. These reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine completion and purity.

Biological Activities and Potential Applications

Research indicates that similar compounds have shown activity against cancer cell lines and other diseases, suggesting potential therapeutic applications. The mechanism of action is primarily linked to its interaction with biological targets, which can vary depending on the specific disease model being studied.

Potential Applications

  • Pharmaceuticals: The compound's unique structure and potential biological activities make it a candidate for further research in drug development.

  • Agrochemicals: Its properties may also be relevant in the development of new agrochemicals.

Data Table: Key Information

PropertyDescription
Molecular FormulaC19H22N6OS
Molecular Weight382.5 g/mol
CAS Number624724-92-1
Synthesis ConditionsControlled temperature and pH, solvents like ethanol or methanol
Potential ApplicationsPharmaceuticals, agrochemicals

Stability and Handling

Data on stability and reactivity can be obtained from safety data sheets and chemical databases, indicating safe handling practices. It is crucial to follow proper protocols when handling this compound to ensure safety and prevent accidents.

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